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Compound of Interest

Compound Name: 5,7-Dibromo-8-methoxyquinoline

Cat. No.: B102607 Get Quote

A definitive structural analysis of 5,7-Dibromo-8-methoxyquinoline has been achieved

through single-crystal X-ray crystallography, providing unequivocal evidence of its molecular

conformation. This guide compares the high-resolution crystallographic data with spectroscopic

techniques, offering researchers a comprehensive overview of the available structural

validation methods for this compound.

The precise arrangement of atoms within 5,7-Dibromo-8-methoxyquinoline, a key

intermediate in the synthesis of various biologically active compounds, is crucial for

understanding its chemical reactivity and potential applications in drug development. While

spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy provide valuable information about the chemical environment and functional

groups, only X-ray crystallography can deliver a precise three-dimensional model of the

molecule in the solid state.

A study published by the International Union of Crystallography (IUCr) presents the crystal

structure of 5,7-Dibromo-8-methoxyquinoline, confirming the connectivity and spatial

orientation of the atoms.[1][2][3] The compound crystallizes in the monoclinic space group

P21/c.[3] Key structural features revealed by this analysis include the planarity of the quinoline

ring system and the specific bond lengths and angles, which are influenced by the presence of

the bromine and methoxy substituents.[1][2]
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Comparative Analysis of Structural Validation
Methods
While X-ray crystallography stands as the gold standard for structural determination, NMR and

IR spectroscopy serve as essential and more routinely accessible complementary techniques

for structural elucidation and confirmation in solution and bulk material, respectively.

Analytical
Technique

Information
Provided

Phase
Key
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Single-Crystal X-

ray
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atomic
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bond angles,

crystal packing

Solid
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absolute

configuration
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single crystals,

provides solid-

state

conformation

Nuclear

Magnetic

Resonance

(NMR)
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¹H and ¹³C
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connectivity

through spin-spin

coupling

Solution

Excellent for

determining
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Does not provide
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lengths or

angles,
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Infrared (IR)

Spectroscopy
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and vibrational
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Solid/Liquid

Rapid and non-

destructive, good

for identifying

key functional

groups
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molecular

structure

Experimental Data
X-ray Crystallography Data
The crystallographic data provides a high-resolution snapshot of the molecule. The key

parameters are summarized below.
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Parameter Value

Chemical formula C₁₀H₇Br₂NO

Crystal system Monoclinic

Space group P21/c

a (Å) 16.158 (3)

b (Å) 3.9960 (6)

c (Å) 17.551 (3)

β (°) 115.316 (5)

Volume (Å³) 1024.4 (3)

Z 4

Radiation type Mo Kα

Temperature (K) 296

Selected Bond Lengths (Å) Br1—C5 = 1.901(3), Br2—C7 = 1.889(3)

Selected Bond Angles (°)
C6—C5—Br1 = 120.2(2), C6—C7—Br2 =

117.6(2)

Data sourced from IUCrData (2017).[3]

Spectroscopic Data
Spectroscopic data from other studies corroborate the structure of 5,7-Dibromo-8-
methoxyquinoline.[1][2][4]
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¹H NMR (400 MHz, CDCl₃) δ
(ppm)

¹³C NMR (100 MHz, CDCl₃)
δ (ppm)

IR (cm⁻¹)

9.00 (dd, 1H, H-2) 153.3 2919

8.52 (dd, 1H, H-4) 150.9 2850

8.02 (s, 1H, H-6) 143.8 1733

7.58 (dd, 1H, H-3) 136.1 1600

4.19 (s, 3H, OCH₃) 133.7 1578

128.3 1490

122.5 1462

116.5 1383

116.3 1370

62.1 (OCH₃) 1353

1086

Spectroscopic data consistent

with published literature.[1][2]

[4]

Experimental Protocols
Synthesis and Crystallization of 5,7-Dibromo-8-
methoxyquinoline
5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to a solution of NaOH (132 mg, 3.3 mmol)

in 100 ml of distilled water.[1][2] Dimethyl sulfate (416 mg, 3.3 mmol) is then added dropwise to

the mixture at -10 °C over a period of one hour with continuous stirring.[4] The reaction mixture

is subsequently heated to 70-80 °C for one hour.[4] After the reaction is complete, the resulting

solid is dissolved in chloroform (50 ml).[1][2] The organic layer is washed sequentially with 10%

Na₂CO₃ and 10% NaOH solutions, and then dried over Na₂SO₄.[1][2] The solvent is removed

under reduced pressure. The crude product is purified by passing it through a short alumina
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column, eluting with a 1:6 mixture of ethyl acetate and hexane, to yield colorless needles of

5,7-Dibromo-8-methoxyquinoline.[1][2]

X-ray Crystallography
A suitable single crystal of 5,7-Dibromo-8-methoxyquinoline is mounted on a diffractometer.

X-ray diffraction data is collected at a controlled temperature (296 K) using Mo Kα radiation.[3]

The structure is solved by direct methods and refined by full-matrix least-squares on F². All

non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically

calculated positions and refined using a riding model.

NMR and IR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard. IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural

validation of 5,7-Dibromo-8-methoxyquinoline, culminating in the definitive X-ray crystal

structure.
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Synthesis

Structural Validation
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Workflow for the synthesis and structural validation of 5,7-Dibromo-8-methoxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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